2-(4-tert-butyl-1H-pyrazol-1-yl)phenol
Overview
Description
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is a heterocyclic compound . It is related to the compound 2,4-Ditert butyl phenol (2,4-DTBP), which has been extracted from the Plumbago zeylanica plant . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Ditert butyl phenol, a related compound, was characterized as C14H22O through 1H NMR analysis . Chemical shifts were reported in ppm units using tetramethylsilane (TMS) as an internal reference, and coupling constants (J) were given in Hz .Chemical Reactions Analysis
The compound 2,4-Ditert butyl phenol has shown antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .Scientific Research Applications
Therapeutic Potential
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” belongs to the family of pyrazole compounds . Pyrazole compounds have been known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their ability to form organometallic compounds .
Synthesis of N-Heterocycles
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the synthesis of N-heterocycles . This is important for the preparation of biologically interesting compounds .
Cytotoxic Effect
A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
Construction of C–N Bonds
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the construction of C–N bonds . This is part of the ongoing development of novel protocols for the construction of C–N bonds .
Mechanism of Action
While the specific mechanism of action for “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is not directly mentioned in the search results, related compounds have shown various biological activities. For example, 2,4-Ditert butyl phenol has demonstrated antifungal, antioxidant, and cancer-fighting properties .
Future Directions
properties
IUPAC Name |
2-(4-tert-butylpyrazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-8-14-15(9-10)11-6-4-5-7-12(11)16/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJWSZQNMIGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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